Materials Science and Polymer Chemistry
Self-healing materials are a fascinating area of research. In this context, disulfide-containing diols play a crucial role. Researchers have synthesized novel self-healing fluorescent polyurethane elastomers (SFPU) by incorporating aromatic disulfide diols as hard segments. These elastomers exhibit both self-healing properties and fluorescence.
Self-Healing Rate: At 20 °C, the self-healing rate of these polyurethane elastomers was approximately .
Mechanical Properties: The elastomers exhibited excellent mechanical properties.
These self-healing fluorescent polyurethane elastomers find applications in various industries, including:
Building: For self-repairing construction materials.
Clothing and Furniture: For durable and self-healing textiles and upholstery.
Medical Materials: In medical devices and implants.
Armaments: For robust and repairable military equipment.
Packaging: For sustainable and resilient packaging materials.
This research expands the application of self-healing materials and contributes to the development of innovative and versatile polymeric materials .
Analytical Chemistry and Proteomics
Researchers have developed an electrochemical method for efficient reduction of disulfide bonds in proteins and peptides. This method allows gradual reduction, providing valuable insights into disulfide bond characterization.
Characterization: The method enabled detailed characterization of disulfide bonds.
Mass Spectrometry: The reduced samples were analyzed using mass spectrometry.
Unique Dimension: Online and gradual reduction added a unique dimension to disulfide bond analysis in proteomics.
This technique enhances our understanding of protein structures, folding, and modifications. It is particularly valuable in mid-and top-down proteomics, where disulfide bonds play a critical role .
Disulfide, dihexadecyl is an organic compound characterized by the presence of two hexadecyl groups linked by a disulfide bond. Its chemical formula is , and it is often represented as a pale yellow liquid at room temperature. The compound is notable for its hydrophobic properties, which make it useful in various applications, particularly in materials science and biochemistry.
The structure of disulfide, dihexadecyl features two long hydrocarbon chains (hexadecyl) connected by a sulfur-sulfur bond, which is typical of disulfides. This bond plays a crucial role in stabilizing the structure of proteins and other macromolecules through the formation of disulfide bridges.
Currently, there's no documented information on the specific mechanism of action of dihexadecyl disulfide in biological systems.
In biological systems, disulfide bonds are crucial for maintaining protein structure. The reduction of disulfides to thiols can be facilitated by reducing agents like glutathione, which plays a significant role in cellular redox balance . The mechanism typically involves nucleophilic attack by thiol groups on the disulfide bond, leading to the formation of two thiol molecules.
Disulfide, dihexadecyl exhibits biological activity primarily through its interactions with cellular components. It can influence cellular signaling pathways and protein folding due to its ability to form or disrupt disulfide bonds within proteins. This activity is significant in the context of drug design and therapeutic applications, where modulation of protein structure can enhance or inhibit biological functions.
In studies involving cellular uptake, compounds like disulfide, dihexadecyl have been utilized as carriers for oligonucleotides due to their ability to form stable complexes with nucleic acids . This property enhances the delivery efficiency of therapeutic agents into cells.
Disulfide, dihexadecyl can be synthesized through various methods:
Disulfide, dihexadecyl has several applications across various fields:
Research has shown that disulfide, dihexadecyl interacts with various biological molecules. For instance, studies indicate that it can enhance the cellular uptake efficiency of oligonucleotide hybrids . Additionally, its interactions with proteins may influence their folding and stability through disulfide bond formation or cleavage.
These interactions are critical for understanding how such compounds can be used in therapeutic contexts, particularly in designing drugs that target specific biological pathways or structures.
Several compounds share structural similarities with disulfide, dihexadecyl. Here’s a comparison highlighting their uniqueness:
Disulfide, dihexadecyl stands out due to its specific chain length and hydrophobic properties that make it particularly useful in both biological and material science applications. Its ability to form stable complexes with nucleic acids also differentiates it from other similar compounds that may not exhibit such behavior.
Rhodium complexes have emerged as efficient catalysts for disulfide exchange reactions, enabling the synthesis of unsymmetrical disulfides. The RhH(PPh₃)₄ system, combined with trifluoromethanesulfonic acid and (p-tol)₃P, facilitates rapid equilibrium between symmetrical and unsymmetrical disulfides. For instance, mixing two symmetrical dialkyl disulfides (e.g., dihexadecyl disulfide and diphenyl disulfide) under reflux in acetone yields an equilibrium mixture within 15 minutes. The rhodium catalyst remains active post-equilibrium, allowing dynamic adjustment of product ratios by introducing additional disulfides.
The mechanism involves oxidative addition of the disulfide to the rhodium center, followed by ligand exchange and reductive elimination (Figure 1). The steric and electronic properties of substituents significantly influence reaction rates:
A notable application is the synthesis of peptide-derived disulfides, where rhodium catalysis preserves stereochemical integrity while enabling site-specific modifications.
Table 1: Key Parameters in Rhodium-Catalyzed Disulfide Exchange
Parameter | Effect on Reaction |
---|---|
Ligand (e.g., dppe) | Increases rate by stabilizing Rh(III) intermediates |
Temperature (25–80°C) | Higher temperatures favor equilibrium establishment in <5 minutes |
Solvent (acetone/DMF) | Polar aprotic solvents enhance ionic intermediate stability |
Transition-metal-free approaches offer sustainable alternatives for synthesizing unsymmetrical disulfides like dihexadecyl disulfide. Two prominent strategies include:
Electrophilic sulfenium ions, generated from electron-rich thiols via iodine/DMAP catalysis, react selectively with electron-deficient thiols. For example:
BtCl converts thiols into stable benzotriazolyl sulfides (R–S–Bt), which react with secondary thiols without forming symmetrical byproducts:
$$ \text{C}{16}\text{H}{33}\text{SH} + \text{BtCl} \rightarrow \text{C}{16}\text{H}{33}\text{S–Bt} \xrightarrow{\text{C}6\text{H}5\text{SH}} \text{C}{16}\text{H}{33}\text{S–S–C}6\text{H}5 $$
This one-pot protocol avoids toxic oxidants and operates at −78°C, preserving thermally sensitive substrates.
Table 2: Comparison of Transition-Metal-Free Methods
Method | Catalyst System | Yield (%) | Selectivity | Substrate Scope |
---|---|---|---|---|
Umpolung | I₂/DMAP/H₂O | 85–99 | High | Aliphatic/aromatic thiols |
BtCl-Mediated | 1-Chlorobenzotriazole | 70–92 | Moderate | Sterically hindered thiols |
Radicals play dual roles in disulfide chemistry: cleaving existing bonds and enabling recombination into new architectures.
Lithium acylphosphinate (LAP) photoinitiators generate phosphorus-centered radicals under UV light (365 nm), which abstract sulfur atoms from dihexadecyl disulfide:
$$ \text{C}{16}\text{H}{33}\text{S–S–C}{16}\text{H}{33} + \text{PO}2^{- -} \rightarrow 2 \text{C}{16}\text{H}{33}\text{S}^{- } + \text{PO}2^- $$
The thiyl radicals (C₁₆H₃₃S- ) recombine or participate in chain-transfer reactions, enabling network rearrangement in polymer gels.
Thioredoxin (Trx) and glutaredoxin (Grx) catalyze disulfide reduction in biological systems. For dihexadecyl disulfide:
Table 3: Radical Initiators and Their Effects
Initiator | λ (nm) | Efficiency (Φ) | Application |
---|---|---|---|
LAP | 365 | 0.75 | Hydrogel degradation |
2,2'-Azobisisobutyronitrile | 340 | 0.52 | Polymer synthesis |
Riboflavin | 450 | 0.30 | Biomedical disulfide cleavage |
Self-assembled monolayers derived from disulfide, dihexadecyl exhibit complex formation mechanisms that depend critically on substrate characteristics, environmental conditions, and molecular dynamics [11] [15]. The formation process involves initial physisorption followed by chemisorption events that ultimately determine the final monolayer structure and properties [11] [21].
Property | Value | Source Citation |
---|---|---|
Molecular Formula | C₃₂H₆₆S₂ | [1] [3] [4] |
Molecular Weight (g/mol) | 515.0 | [1] [3] |
CAS Number | 1561-75-7 | [1] [3] [4] |
Melting Point (°C) | 53-56 | [1] [3] |
Chain Length | 16 carbons per chain | [1] [4] |
Surface Coverage (molecules/nm²) | 4.5-5.0 (typical) | [31] [32] |
Self-Assembled Monolayer Thickness (nm) | 1.8-2.2 | [32] [33] |
Formation Time | 1-24 hours | [11] [15] |
Table 1: Physical and Chemical Properties of Disulfide, Dihexadecyl
The adsorption behavior of disulfide, dihexadecyl exhibits markedly different characteristics when comparing gold (111) and graphite substrates, reflecting fundamental differences in surface chemistry and electronic structure [10] [15] [17]. Gold (111) surfaces provide strong chemisorption sites through sulfur-gold bond formation, while graphite substrates primarily offer physisorption interactions with weaker binding energies [15] [16] [17].
On Au(111) surfaces, disulfide, dihexadecyl undergoes rapid initial adsorption within minutes, driven by the high affinity between sulfur atoms and gold surface sites [11] [36]. The adsorption process begins with physisorption of intact disulfide molecules, followed by dissociative chemisorption that results in the formation of gold-sulfur bonds [15] [16] [39]. This mechanism leads to complete cleavage of the sulfur-sulfur bond, creating two separate thiolate species anchored to the gold surface through covalent interactions [15] [16] [39].
The Au(111) surface undergoes significant reconstruction during monolayer formation, transitioning from the characteristic (√3 × √3)R30° herringbone reconstruction to a (1×1) surface structure [10] [27] [34]. This reconstruction process involves the ejection of gold adatoms from the surface, creating vacancy islands and altering the local electronic environment [10] [22]. The reconstruction facilitates optimal packing arrangements for the hexadecyl chains while accommodating the geometric constraints imposed by the sulfur-gold binding sites [10] [27].
In contrast, graphite substrates exhibit minimal surface reconstruction during disulfide, dihexadecyl adsorption [27]. The adsorption mechanism on graphite primarily involves physisorption through van der Waals interactions, with limited or no cleavage of the sulfur-sulfur bond [15] [16] [39]. This results in slower adsorption kinetics, typically requiring hours rather than minutes to achieve equilibrium coverage [11] [36]. The weaker binding interactions on graphite lead to higher molecular mobility and lower overall surface coverage compared to gold substrates [25] [26].
Parameter | Au(111) Substrate | Graphite Substrate | Reference |
---|---|---|---|
Surface Reconstruction | (√3 × √3)R30° → (1×1) | Minimal reconstruction | [10] [27] [34] |
Adsorption Mechanism | Chemisorption via S-Au bonds | Physisorption/weak chemisorption | [15] [16] [17] |
S-S Bond Cleavage | Complete dissociation | Partial or no cleavage | [15] [16] [39] |
Initial Adsorption Rate | Fast (minutes) | Slow (hours) | [11] [36] |
Surface Coverage | High (0.33-0.47 ML) | Lower coverage | [8] [22] [23] |
Molecular Orientation | Upright configuration | Lying-down preference | [11] [21] [22] |
Thermal Stability | Stable to 450 K | Less stable | [13] [25] |
Table 2: Comparative Analysis of Disulfide, Dihexadecyl Adsorption on Au(111) versus Graphite
The electronic coupling between disulfide, dihexadecyl and the substrate varies dramatically between these two surfaces [17] [20]. Gold substrates provide strong metal-sulfur coupling that results in significant charge transfer and hybridization of molecular orbitals with surface electronic states [17] [20]. This strong coupling contributes to the thermal stability of the monolayers and their resistance to desorption [13] [25]. Graphite substrates, conversely, exhibit weak van der Waals coupling that preserves the molecular electronic structure but results in lower thermal stability and higher desorption rates [17] [20] [25].
The cleavage of sulfur-sulfur bonds in disulfide, dihexadecyl represents a critical step in determining the final structural organization of self-assembled monolayers [15] [16] [39]. This process occurs through oxidative dissociation mechanisms that depend on substrate reactivity and environmental conditions [15] [16] [17]. On reactive metal surfaces such as gold, the sulfur-sulfur bond undergoes facile cleavage to form thermodynamically stable metal-sulfur bonds [15] [16] [39].
X-ray photoelectron spectroscopy studies reveal multiple sulfur oxidation states during monolayer formation, indicating complex bonding environments and reaction pathways [39] [40]. The sulfur 2p core-level spectra show characteristic peaks at 161.3 eV corresponding to sulfur bound to gold hollow sites, 162.0 eV representing covalent gold-sulfur bonds, and 163.6 eV attributed to physisorbed disulfide species [39] [40]. The evolution of these spectral features with immersion time demonstrates the gradual transformation from physisorbed disulfides to chemisorbed thiolates [39] [40].
The bond cleavage process follows a two-step mechanism involving initial sulfur-hydrogen bond breaking followed by gold-sulfur bond formation [17]. Density functional theory calculations confirm that sulfur-sulfur bond dissociation is energetically favorable on gold surfaces, with activation barriers lowered by surface interactions [17] [20]. The production of hydrogen gas during this process indicates complete reduction of the disulfide functionality to individual thiolate species [17].
The extent of sulfur-sulfur bond cleavage directly influences the molecular packing density and orientation within the monolayer [15] [16] [39]. Complete bond cleavage leads to maximum surface coverage with upright molecular orientations, while partial cleavage results in mixed phases containing both intact disulfides and cleaved thiolates [15] [16] [39]. The presence of uncleaved disulfides can disrupt the regular packing arrangement and introduce defects that affect monolayer properties [39] [40].
Surface reconstruction mechanisms are intimately linked to sulfur-sulfur bond cleavage events [10] [27] [34]. The dissociation process releases sulfur atoms that interact strongly with surface gold atoms, inducing local reconstruction and the formation of gold-sulfur complexes [10] [27]. These complexes can migrate on the surface, leading to the formation of ordered domains and the elimination of surface defects [10] [22].
Striped phase formation in disulfide, dihexadecyl monolayers represents a complex interplay between molecular dimensions, surface geometry, and intermolecular interactions [21] [22] [23]. These phases exhibit characteristic periodic structures with alternating molecular rows that reflect the underlying substrate symmetry and the geometric constraints imposed by the hexadecyl chains [21] [22] [23].
The formation of striped phases begins with the initial adsorption of disulfide molecules in a lying-down configuration, where the molecular axes orient parallel to the surface [11] [21] [22]. This configuration maximizes contact between the hydrophobic alkyl chains and the substrate while minimizing unfavorable interactions between the polar sulfur headgroups [11] [21]. As surface coverage increases, lateral interactions between adjacent molecules become increasingly important, driving the formation of ordered striped arrangements [21] [22] [23].
Phase Type | Unit Cell | Coverage (θ) | Stripe Width (nm) | Formation Conditions | Stability | Reference |
---|---|---|---|---|---|---|
β Phase | c(2×8) | 0.33 | 3.1 | Low coverage, Ultra-High Vacuum | Stable to 400 K | [22] [23] |
β' Phase | c(2×24) | 0.30-0.35 | 6.2 | Solution deposition | Metastable | [22] [23] |
β'' Phase | c(2×14) | 0.30-0.35 | 3.6 | Intermediate coverage | Intermediate | [22] [23] |
Lying-down Phase | (√3×√3)R30° | 0.27 | 2.5-3.0 | Initial adsorption | Transient | [11] [21] |
Standing-up Phase | (√3×√3)R30° | 0.47 | Not Applicable | High coverage/long time | Most stable | [10] [11] |
Table 3: Striped Phase Formation and Characteristics in Disulfide Self-Assembled Monolayers
The β phase represents the most extensively characterized striped structure, featuring a c(2×8) unit cell with coverage of 0.33 monolayers [22] [23]. This phase forms under low coverage conditions in ultra-high vacuum environments and exhibits remarkable thermal stability up to 400 K [22] [23]. The stripe width of approximately 3.1 nanometers corresponds to the optimal packing arrangement for hexadecyl chains in a lying-down configuration [22] [23].
More complex striped phases, designated β' and β'', exhibit larger unit cells with c(2×24) and c(2×14) symmetries respectively [22] [23]. These phases form under specific solution deposition conditions and demonstrate intermediate stability characteristics [22] [23]. The β' phase shows the largest stripe width at 6.2 nanometers, suggesting a different molecular packing arrangement that accommodates multiple molecular rows within each stripe [22] [23].
Surface reconstruction mechanisms underlying striped phase formation involve the cooperative reorganization of both adsorbate molecules and substrate atoms [10] [27] [34]. The Au(111) surface reconstruction persists beneath lying-down striped phases, indicating that low coverage adsorbates do not completely disrupt the herringbone structure [34]. This persistence has significant implications for monolayer structure, as the substrate modulation influences molecular packing and introduces long-range order [34].
The transition from striped to standing-up phases occurs through a complex nucleation and growth mechanism [11] [21] [22]. Initial striped domains serve as precursors for the formation of standing-up islands, which gradually expand and coalesce to form complete monolayers [11] [21]. This transition is driven by the increasing importance of intermolecular interactions at higher coverage, which favor upright molecular orientations that maximize van der Waals contacts between adjacent alkyl chains [11] [21] [22].
Defect formation during striped phase development creates characteristic features including vacancy islands and step-edge irregularities [10] [22]. These defects arise from the mismatch between molecular dimensions and substrate periodicity, as well as from the kinetic constraints imposed by diffusion-limited assembly processes [10] [22]. The concentration and distribution of defects significantly influence the overall quality and properties of the resulting monolayers [10] [22].
Irritant